![molecular formula C9H14O3 B14221750 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- CAS No. 824940-62-7](/img/structure/B14221750.png)
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.208 . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system fused with a carboxaldehyde group. The (7S) designation indicates the stereochemistry of the compound.
Vorbereitungsmethoden
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be achieved through various synthetic routes. One common method involves the cyclization of alkenyl dihydroxy ketones . The reaction conditions typically include the use of acid catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- are diverse and span across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. In industry, it can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure of the compound may play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be compared with other similar compounds such as 1,4-Dioxaspiro[4.4]nonane and 1,6-Dioxaspiro[4.4]nonane These compounds share the spirocyclic dioxaspiro ring system but differ in their functional groups and stereochemistry The unique combination of the carboxaldehyde group and the (7S) stereochemistry in 1,4-Dioxaspiro[4
Eigenschaften
CAS-Nummer |
824940-62-7 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-8-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(7-10)2-3-9(6-8)11-4-5-12-9/h7H,2-6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
LIPFNECAAVDNKC-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@]1(CCC2(C1)OCCO2)C=O |
Kanonische SMILES |
CC1(CCC2(C1)OCCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
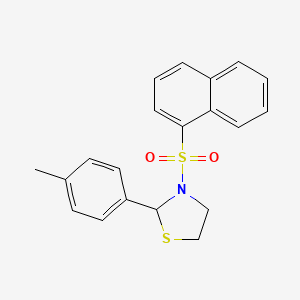
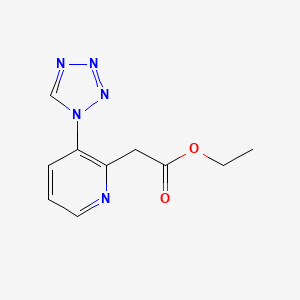
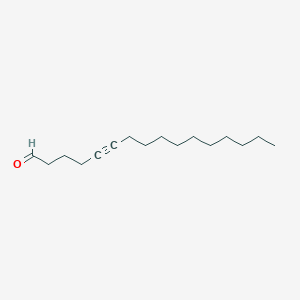
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)


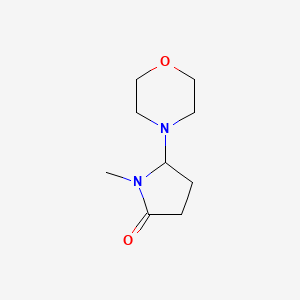
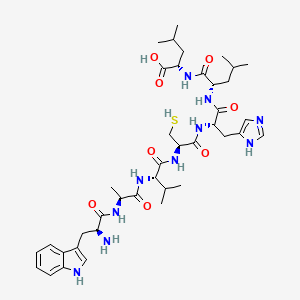
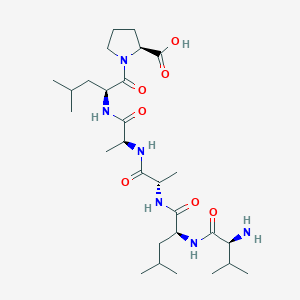
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
